

A Comparative Analysis of RAR β 2 Agonists: AC-261066 vs. AC-55649

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Compound of Interest

Compound Name: AC-261066

Cat. No.: B1665382

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A detailed examination of two selective Retinoic Acid Receptor Beta 2 (RAR β 2) agonists, **AC-261066** and its predecessor AC-55649, reveals significant advancements in pharmacological properties and therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

AC-55649 was first identified as a highly isoform-selective agonist for the human RAR β 2 receptor through a high-throughput screening of a large small-molecule library.[1] While demonstrating promising selectivity, its development was hampered by poor physicochemical properties, including high lipophilicity and low aqueous solubility.[1][2] This led to the optimization of its structure, resulting in the creation of **AC-261066**, a more potent and orally bioavailable compound with retained RAR β 2 selectivity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **AC-261066** and AC-55649, highlighting the superior pharmacological profile of **AC-261066**.

Table 1: In Vitro Potency and Selectivity

Compound	Target	pEC50	EC50 (nM)	Selectivity vs. RAR α	Selectivity vs. RAR γ
AC-261066	RAR β 2	8.1[4]	~7.9	>100-fold[1]	>100-fold[1]
RAR β 1	6.4[4]	~398			
RAR α	6.2[4]	~631			
RAR γ	6.3[4]	~501			
AC-55649	RAR β 2	6.9[1][5]	~126	>100-fold[1]	>100-fold[1]

EC50 values are approximated from pEC50 values.

Table 2: Physicochemical and Pharmacokinetic Properties

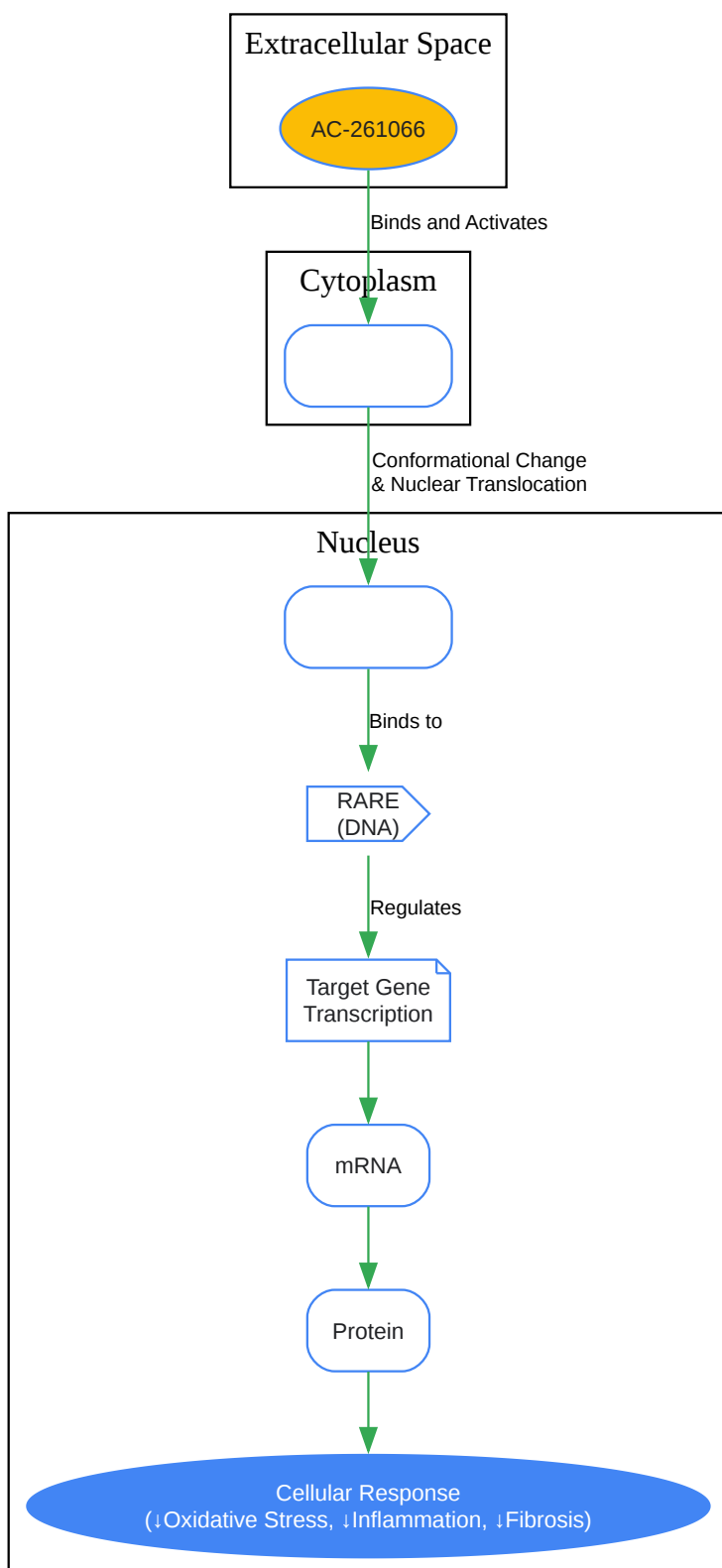
Property	AC-261066	AC-55649
Oral Bioavailability (rat)	52%[2]	Not reported, expected to be low
Aqueous Solubility	Significantly improved over AC-55649[3]	<0.001 mg/mL[1]
Lipophilicity (LogP)	Lower than AC-55649[2]	7.7[1]

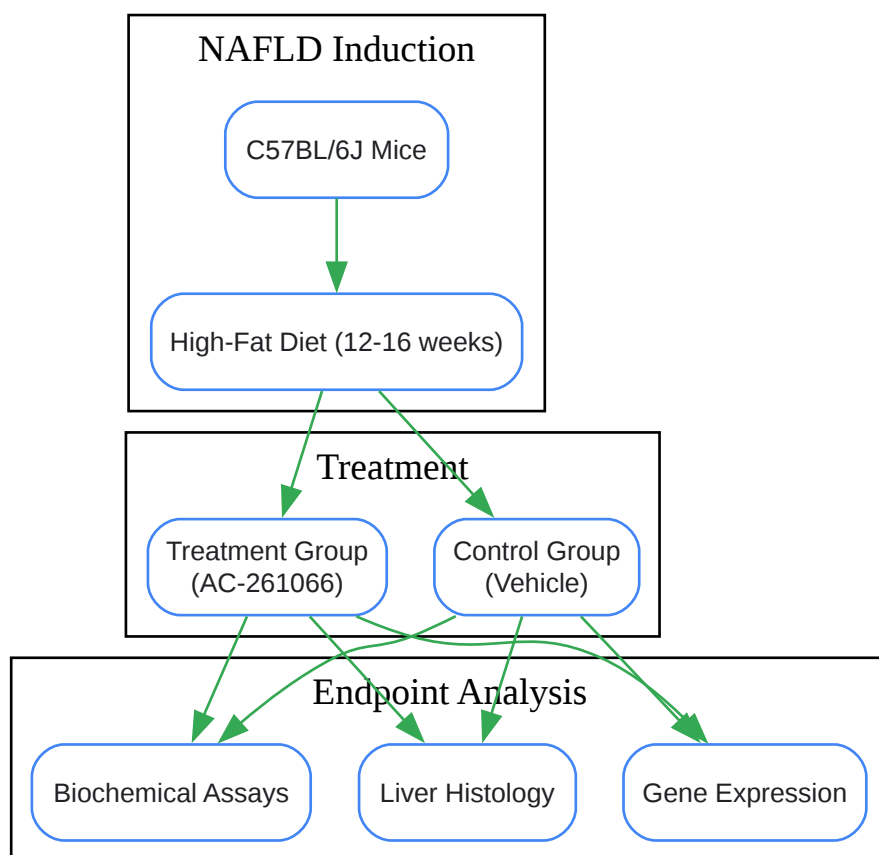
Mechanism of Action and Signaling Pathway

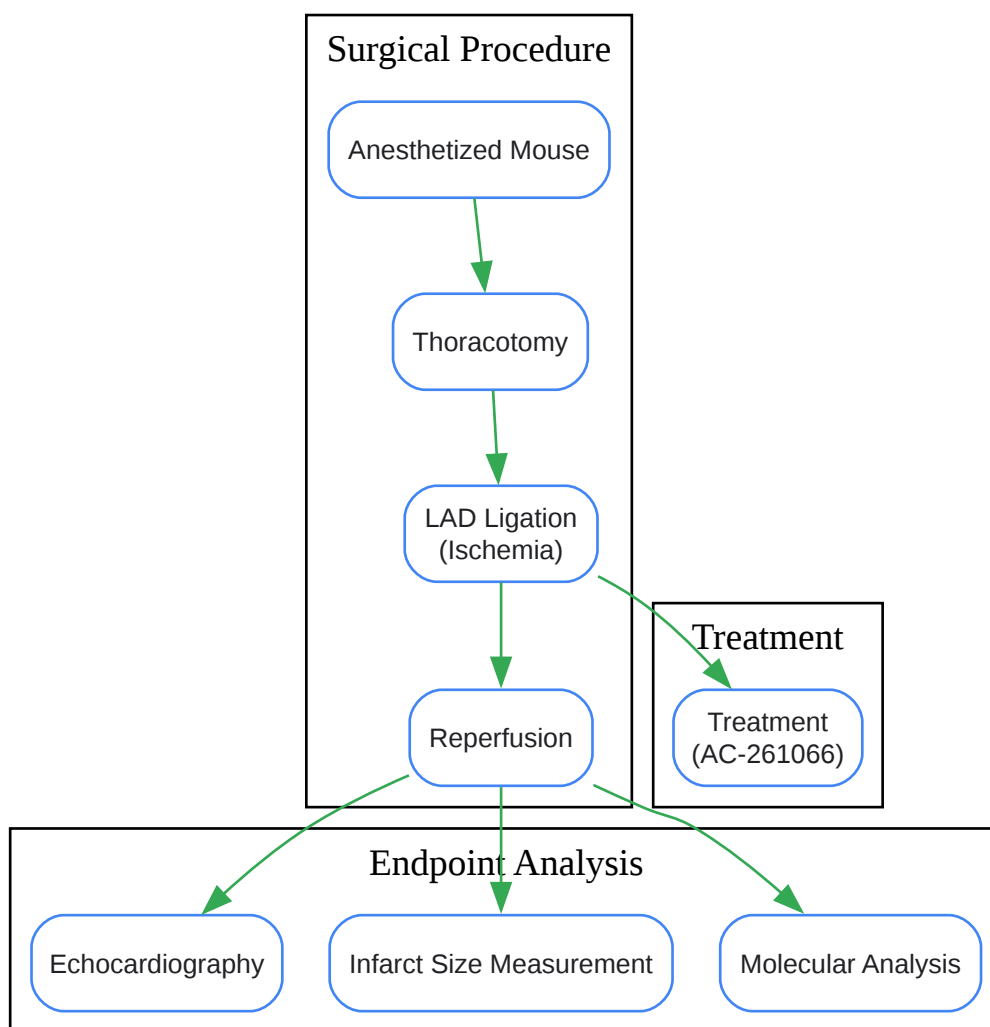
Both **AC-261066** and AC-55649 exert their effects by selectively binding to and activating the Retinoic Acid Receptor Beta 2 (RAR β 2), a nuclear receptor that functions as a ligand-activated transcription factor.[6] Upon activation, the RAR β 2 receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6] This binding modulates the transcription of genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[7]

In the context of therapeutic applications, the activation of RAR β 2 by these agonists has been shown to mitigate disease pathology in models of non-alcoholic fatty liver disease (NAFLD) and

heart failure. The downstream effects include the regulation of genes involved in reducing oxidative stress, inflammation, and fibrosis.[\[1\]](#)[\[8\]](#)







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